molecular formula C7H15NO B1381951 {1-[(dimethylamino)methyl]cyclopropyl}methanol CAS No. 39943-41-4

{1-[(dimethylamino)methyl]cyclopropyl}methanol

Cat. No.: B1381951
CAS No.: 39943-41-4
M. Wt: 129.2 g/mol
InChI Key: OCYZABOUZSORIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Dimethylamino)methyl]cyclopropyl}methanol (CAS 39943-41-4) is a cyclopropane derivative with a dimethylamino-methyl substituent and a primary alcohol group. Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol . The compound is stored under sealed, dry conditions at 2–8°C to maintain stability and prevent degradation . Key hazards include flammability (H225), skin/eye irritation (H315, H318), and respiratory tract irritation (H335) .

Properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZABOUZSORIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39943-41-4
Record name {1-[(dimethylamino)methyl]cyclopropyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Synthetic Procedures and Reaction Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 Cyclopropylmethanol + Formaldehyde + Dimethylamine Formation of imine intermediate at 0–5 °C in DMF N/A Imine stabilization critical
2 Addition of NaBH3CN or NaBH(OAc)3 Reductive amination to amino alcohol 85–90 Mild reducing agents preferred
3 Work-up & Purification Silica gel chromatography (ethyl acetate/methanol 10:1 to 5:1) 90 Monitoring by TLC, Rf ~0.3–0.5

Analytical and Characterization Techniques

  • NMR Spectroscopy: ^1H-NMR in DMSO-d6 confirms the presence of the dimethylamino group (singlets near δ 2.2–2.4 ppm) and cyclopropyl protons (multiplets between δ 1.2–2.1 ppm). Hydroxymethyl protons appear as broad singlets around δ 3.5–3.7 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with C7H15NO (molecular weight ~129 g/mol) confirm molecular integrity.
  • Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for purity assessment and reaction monitoring.

Industrial Scale Considerations

  • Continuous Flow Synthesis: Industrial production employs continuous flow reactors to enhance heat and mass transfer, allowing precise control over reaction parameters and improved reproducibility.
  • Purification: Advanced purification techniques, including crystallization and preparative HPLC, ensure removal of side products and impurities.
  • Stability: The hydrochloride salt form is often preferred for storage to prevent degradation; it is stored under inert atmosphere at ambient temperature.

Research Findings and Optimization Strategies

  • Solvent Effects: Polar aprotic solvents favor imine formation and increase reductive amination yields.
  • Temperature Control: Lower temperatures reduce side reactions and improve selectivity.
  • Protecting Groups: In some synthetic routes, amino groups are temporarily protected (e.g., Boc protection) to improve cyclopropane ring formation and stability, followed by deprotection to yield the final amino alcohol.
  • Computational Studies: Density Functional Theory (DFT) calculations have been used to predict reactivity and optimize substituent effects on the cyclopropane ring, enhancing synthetic efficiency.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS Number 39943-41-4
Key Synthetic Route Reductive amination of cyclopropylmethanol with formaldehyde and dimethylamine
Typical Solvents DMF, Ethanol
Reducing Agents Sodium cyanoborohydride, Sodium triacetoxyborohydride
Reaction Temperature 0–5 °C
Purification Method Silica gel chromatography (ethyl acetate/methanol gradient)
Yield Range 85–90%
Analytical Techniques ^1H-NMR, Mass Spectrometry, HPLC, TLC

Chemical Reactions Analysis

Types of Reactions

{1-[(dimethylamino)methyl]cyclopropyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Various reduced derivatives from reduction.
  • Substituted cyclopropyl compounds from substitution reactions.

Scientific Research Applications

Organic Synthesis

{1-[(dimethylamino)methyl]cyclopropyl}methanol serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Capable of being reduced to yield secondary amines or alcohols.
  • Substitution Reactions : Engages in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Medicinal Chemistry

The compound has been explored for potential therapeutic applications, particularly as a precursor in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology:

  • Biological Activity : Studies have indicated that this compound may exhibit interactions with specific receptors or enzymes, potentially modulating their activity.
  • Therapeutic Potential : Investigated for its role in developing treatments for various conditions due to its structural properties that may influence biological pathways.

Biological Research

In biological studies, this compound has been examined for its interactions with biological molecules:

  • Mechanism of Action : The compound may participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.
  • Research Focus : Its role in studying reaction mechanisms and kinetics provides insights into fundamental biochemical processes.

Case Study 1: Synthesis and Characterization

A study published by AChemBlock highlighted the efficient synthesis of this compound using optimized reaction conditions that enhanced yield and purity. The characterization techniques employed included NMR spectroscopy and mass spectrometry, confirming the compound's structure and potential utility in further chemical applications .

Research conducted on the biological activity of this compound indicated its potential as an active agent against certain biological targets. The study focused on its interaction with neurotransmitter receptors, suggesting possible implications for neuropharmacology .

Mechanism of Action

The mechanism of action of {1-[(dimethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(1-(Dimethylamino)cyclopropyl)methanol (CAS 387845-10-5)

  • Molecular Formula: C6H13NO
  • Molecular Weight : 115.17 g/mol
  • Key Differences: Lacks the methylene bridge between the cyclopropane and dimethylamino groups, reducing steric bulk. Higher hazard severity: Classified as Packing Group II due to hazards including severe skin burns (H314) and flammability (H226) . Storage requires an inert atmosphere and protection from light, unlike the target compound .

[1-(2-Methylpropyl)cyclopropyl]methanol (CID 59295085)

  • Molecular Formula : C8H16O
  • Key Differences: Replaces the dimethylamino group with a 2-methylpropyl chain, eliminating basicity and reducing polarity. No reported hazards in available data, suggesting lower reactivity compared to amino-substituted analogues .

[1-[(Boc-amino)methyl]cyclopropyl]methanol (CAS 153248-46-5)

  • Molecular Formula: C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group, enhancing stability for synthetic applications. Higher boiling point (311.3°C) and flash point (142.0°C) due to increased molecular size and Boc group . Used in pharmaceutical patents (e.g., LEO Pharma, Boehringer Ingelheim) for controlled amine release .

1-(3-Methylphenyl)cyclopropanemethanol

  • Molecular Formula : C11H14O
  • Lacks amino functionality, reducing basicity but increasing hydrophobicity .

1-Methylcyclopentanol (CAS 1462-03-9)

  • Molecular Formula : C6H12O
  • Molecular Weight : 100.16 g/mol
  • Key Differences: Cyclopentane ring instead of cyclopropane, reducing ring strain and reactivity.

Data Table: Structural and Hazard Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Hazards Storage Conditions
{1-[(Dimethylamino)methyl]cyclopropyl}methanol 39943-41-4 C7H15NO 129.20 H225, H315, H318, H335 Sealed, dry, 2–8°C
(1-(Dimethylamino)cyclopropyl)methanol 387845-10-5 C6H13NO 115.17 H226, H302, H314 Inert atmosphere, 2–8°C
[1-[(Boc-amino)methyl]cyclopropyl]methanol 153248-46-5 C10H19NO3 201.26 Not specified Standard conditions
1-Methylcyclopentanol 1462-03-9 C6H12O 100.16 H226 Room temperature

Biological Activity

{1-[(dimethylamino)methyl]cyclopropyl}methanol, also known by its CAS number 39943-41-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of this compound is C7_7H15_{15}NO, indicating the presence of a cyclopropyl ring and a dimethylaminomethyl group attached to a hydroxymethyl group. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The dimethylaminomethyl group can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, which may modulate their activity. Additionally, the cyclopropyl ring provides structural rigidity, potentially enhancing binding affinity and specificity to target sites .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific MIC (Minimum Inhibitory Concentration) values for similar compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Potential : The compound has been investigated for its anti-inflammatory effects. Analogous compounds have shown dose-dependent inhibition of NF-κB/AP-1 reporter activity, which is crucial in inflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesBiological Activity
{1-[(dimethylamino)methyl]cyclopropyl}amineLacks hydroxymethyl groupLimited data on activity
{1-[(dimethylamino)methyl]cyclopropyl}ethanolHydroxyl group instead of methanolPotentially lower binding affinity
{1-[(dimethylamino)methyl]cyclopropyl}methanethiolContains thiol group; higher reactivityEnhanced interactions with biomolecules

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Dopamine D3 Receptor Modulation : Research has shown that compounds with similar structural motifs can act as modulators for dopamine receptors, which are critical in treating substance abuse disorders .
  • Synthesis and Application in Drug Development : The compound serves as an intermediate in synthesizing more complex organic molecules, demonstrating its utility in drug development processes .

Q & A

Basic Questions

Q. What are the established synthetic routes for {1-[(dimethylamino)methyl]cyclopropyl}methanol, and what are their key considerations?

  • Methodology : A common approach involves the reduction of a cyclopropane-containing methanone precursor. For example, methanones can be synthesized via alkylation of 4-chloro-4'-fluorobutyrophenone with benzyl alcohols in DMF using NaH/tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Subsequent reduction of the ketone group (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative .
  • Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize side reactions like cyclopropane ring opening. Monitor reaction progress via TLC or GC-MS to ensure complete reduction.

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the cyclopropane ring integrity, dimethylamino group (δ ~2.2 ppm for N(CH₃)₂), and hydroxymethyl group (δ ~3.5 ppm for -CH₂OH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (C₇H₁₅NO, MW 129.20 g/mol) and detect impurities .
  • X-ray Crystallography : If crystalline, this provides definitive structural confirmation, particularly for stereochemical assignments .

Q. How does the compound’s stability under varying storage conditions impact experimental design?

  • Methodology : The compound is sensitive to moisture and temperature. Store at 2–8°C in anhydrous conditions (e.g., sealed under nitrogen). Pre-experiment stability tests (e.g., HPLC purity checks after 24-hour exposure to ambient conditions) are recommended to avoid degradation artifacts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropane ring size, dimethylamino group position) and evaluate activity changes. For example, highlights antitubercular activity in similar cyclopropane methanol derivatives, suggesting bioactivity is sensitive to aromatic substituents .
  • Dose-Response Analysis : Use in vitro assays (e.g., MIC determination against Mycobacterium tuberculosis) with rigorous controls to account for batch-to-batch variability .

Q. How can biocatalytic methods improve the sustainability of synthesizing this compound?

  • Methodology : Replace traditional reducing agents (e.g., LiAlH₄) with alcohol dehydrogenases or whole-cell biocatalysts. For instance, suggests using immobilized enzymes in green solvents (e.g., ethanol/water mixtures) to reduce waste and energy consumption. Optimize enzyme specificity via directed evolution to enhance yield .

Q. What computational tools are effective for predicting the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring to predict stability under reaction conditions.
  • Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina. ’s antitubercular data can guide target selection .

Q. How can structural modifications enhance the compound’s pharmacological profile while retaining cyclopropane ring stability?

  • Methodology :

  • Pro-drug Design : Esterify the hydroxymethyl group to improve membrane permeability. demonstrates successful tert-butoxycarbonyl (Boc) protection of analogous cyclopropane methanol derivatives .
  • Bioisosteric Replacement : Substitute the dimethylamino group with morpholine or piperazine moieties to modulate solubility and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
{1-[(dimethylamino)methyl]cyclopropyl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(dimethylamino)methyl]cyclopropyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.